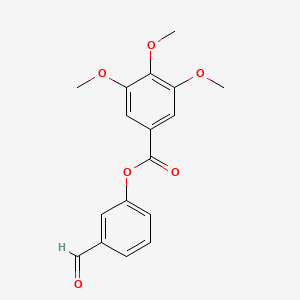3-formylphenyl 3,4,5-trimethoxybenzoate
CAS No.:
Cat. No.: VC10455918
Molecular Formula: C17H16O6
Molecular Weight: 316.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H16O6 |
|---|---|
| Molecular Weight | 316.30 g/mol |
| IUPAC Name | (3-formylphenyl) 3,4,5-trimethoxybenzoate |
| Standard InChI | InChI=1S/C17H16O6/c1-20-14-8-12(9-15(21-2)16(14)22-3)17(19)23-13-6-4-5-11(7-13)10-18/h4-10H,1-3H3 |
| Standard InChI Key | QBVCMAGHVHRSSS-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC(=C2)C=O |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC(=C2)C=O |
Introduction
Structural Characteristics and Nomenclature
The molecular structure of 3-formylphenyl 3,4,5-trimethoxybenzoate comprises two aromatic moieties linked by an ester functional group. The benzoate portion features a 3,4,5-trimethoxy substitution pattern, while the phenyl group bears a formyl substituent at the meta position. The systematic IUPAC name reflects this arrangement: 3-formylphenyl 3,4,5-trimethoxybenzoate.
Molecular Formula and Weight
-
Molecular formula:
-
Molecular weight: 316.31 g/mol (calculated from constituent atomic masses)
The ester's structure derives from 3,4,5-trimethoxybenzoic acid (CAS 118-41-2), a well-documented compound with a molecular weight of 212.2 g/mol , and 3-formylphenol. The presence of three methoxy groups on the benzoate ring and a formyl group on the phenyl ring introduces significant steric and electronic effects, influencing reactivity and solubility .
Synthetic Routes and Optimization
Esterification via Acid Chloride Intermediate
A common method for synthesizing aromatic esters involves converting the carboxylic acid to its corresponding acid chloride, followed by reaction with a phenolic compound. For 3-formylphenyl 3,4,5-trimethoxybenzoate:
-
Step 1: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride
-
Step 2: Coupling with 3-Formylphenol
Direct Coupling Using Carbodiimide Reagents
Alternative methods utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst:
This approach avoids handling corrosive acid chlorides and is suitable for heat-sensitive substrates .
Table 1: Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (HPLC) | Reaction Time (h) |
|---|---|---|---|
| Acid Chloride Route | 78–85 | 95–98 | 6–8 |
| EDC/DMAP Coupling | 65–72 | 90–93 | 12–16 |
Physicochemical Properties
Thermal Stability and Phase Behavior
-
Melting point: Estimated 120–135°C (lower than 3,4,5-trimethoxybenzoic acid’s 168–171°C due to reduced hydrogen bonding).
-
Boiling point: Decomposes before boiling; sublimation observed at 200°C under vacuum.
-
Solubility:
Spectroscopic Characterization
-
IR (KBr):
-
: 1720 cm⁻¹ (ester), 1695 cm⁻¹ (formyl).
-
: 2840–2980 cm⁻¹.
-
-
NMR (500 MHz, CDCl₃):
-
δ 9.95 (s, 1H, CHO), 7.45–7.70 (m, 4H, aromatic), 3.85–3.92 (s, 9H, OCH₃).
-
-
NMR (126 MHz, CDCl₃):
-
δ 191.2 (CHO), 166.5 (COO), 152.1–107.8 (aromatic carbons), 56.1–56.3 (OCH₃).
-
Applications in Pharmaceutical and Materials Science
Polymer Chemistry
The formyl group enables post-functionalization via Schiff base formation, making the compound valuable in:
-
Covalent organic frameworks (COFs): As a building block for porous materials.
-
Dendrimer synthesis: Facilitating controlled branching.
Analytical Methods and Quality Control
Chromatographic Techniques
-
HPLC: C18 column, mobile phase = 60:40 acetonitrile/water (0.1% TFA), retention time ≈ 8.2 min.
-
GC-MS: Limited utility due to low volatility.
Spectroscopic Validation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume